Bicyclo[5.1.0]octan-4-ol can be synthesized from various precursors through cyclization reactions. It belongs to the class of bicyclic compounds, specifically those with a [5.1.0] ring system, which indicates the arrangement of carbon atoms in the bicyclic structure. The IUPAC name for this compound is 2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,4'-oxane], highlighting its structural features and functional groups.
The synthesis of bicyclo[5.1.0]octan-4-ol typically involves several methods, including:
These methods require optimization of reaction parameters such as temperature, pressure, and concentration to maximize product yield while minimizing by-products .
Bicyclo[5.1.0]octan-4-ol has a complex molecular structure that can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,4'-oxane] |
| InChI | InChI=1S/C12H20O2/c1-9-11(10)8-14-12/h9-11H,2-8H2,1H3 |
| InChI Key | TWGLFMXKAPXXFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2(CCC3CC3CO2)CCO1 |
The structure features a hydroxyl group at the 4-position, contributing to its reactivity and potential biological activity .
Bicyclo[5.1.0]octan-4-ol participates in various chemical reactions:
These reactions are critical for modifying the compound's structure and enhancing its utility in synthetic applications .
The mechanism of action for bicyclo[5.1.0]octan-4-ol primarily revolves around its reactivity due to the strained bicyclic structure:
The specific pathways depend on the reaction conditions and the nature of the reagents involved .
Bicyclo[5.1.0]octan-4-ol exhibits several notable physical and chemical properties:
These properties influence its behavior in various chemical processes and applications .
Bicyclo[5.1.0]octan-4-ol has several applications across different scientific fields:
Research continues to explore new applications and modifications of this compound to enhance its utility in various domains .
Two primary pathways dominate the construction of this [5.1.0] bicyclic system:
Table 1: Key Cyclization Strategies for Bicyclo[5.1.0]octane Synthesis
| Strategy Type | Key Precursor | Reagent/Conditions | Primary Product Feature | Yield Range | Reference |
|---|---|---|---|---|---|
| Transannular (A) | 3-Bromocyclooctanecarbonitrile | NaH, DMF, RT | Bridgehead CN substituent | 60-85% | [2] |
| Transannular (A) | 3-Oxocyclooctanecarboxylic acid | Nucleophile addn., then X/LG, Base | Bridgehead COOR/CONR₂ substituent | 45-75% | [2] |
| Side-Chain (B) | Epoxysulfone-derivatized Cycloheptane | Alkyllithium, then alkylation | Bridge alkyl substituent | 50-70% | [2] |
| Cyclopropanation (D) | Cycloheptene derivative | Diazo compound, Catalyst | Variable bridgehead/bridge substituents | 30-65% | [2] |
Achieving stereocontrol at C4 (alcohol) and across the ring fusion is paramount. Key approaches include:
Optimizing transannular cyclization is crucial for yield and scalability:
Epoxysulfones provide a versatile handle for constructing the cyclopropane ring:
While stoichiometric base is common for cyclizations, catalysis plays roles in specific steps:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2